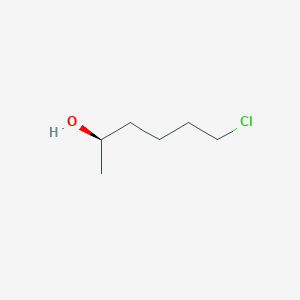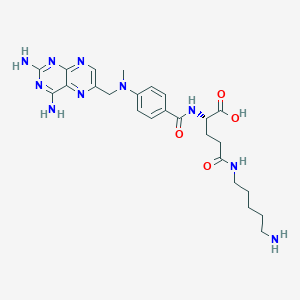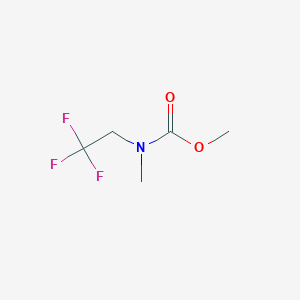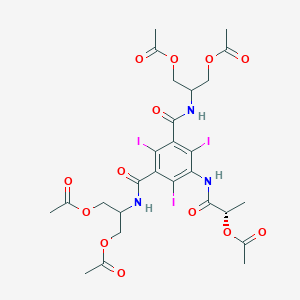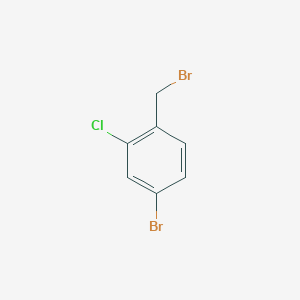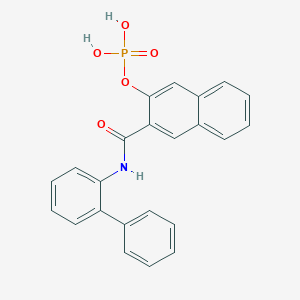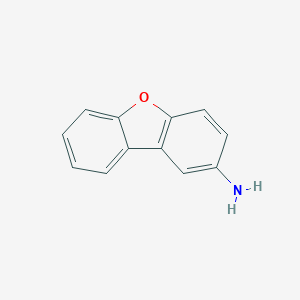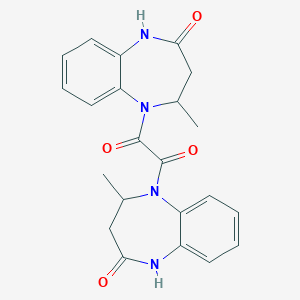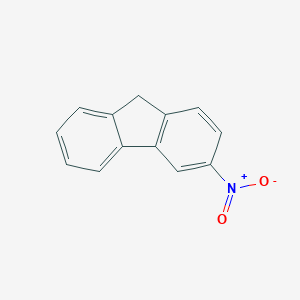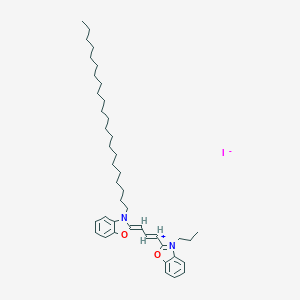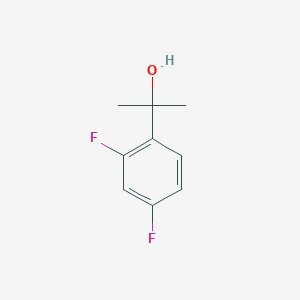
2-(2,4-Difluorophenyl)propan-2-ol
Descripción general
Descripción
2-(2,4-Difluorophenyl)propan-2-ol: is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propan-2-ol moiety
Aplicaciones Científicas De Investigación
Chemistry: 2-(2,4-Difluorophenyl)propan-2-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various enzymes and receptors. It serves as a model compound to investigate the role of fluorine in drug design and development .
Medicine: this compound is a key intermediate in the synthesis of antifungal agents such as fluconazole. Fluconazole is widely used to treat fungal infections by inhibiting the activity of 14-α lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties such as increased thermal stability and resistance to degradation .
Safety and Hazards
The safety information for 2-(2,4-Difluorophenyl)propan-2-ol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2,4-Difluorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Halogenation reactions can introduce additional halogen atoms into the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2,4-Difluoroacetophenone.
Reduction: 2-(2,4-Difluorophenyl)ethanol.
Substitution: 2,4-Difluoro-5-bromophenylpropan-2-ol.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)propan-2-ol, particularly in its role as an intermediate in antifungal agents like fluconazole, involves the inhibition of the enzyme 14-α lanosterol demethylase. This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Oteseconazole: 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol.
Uniqueness: 2-(2,4-Difluorophenyl)propan-2-ol is unique due to its simpler structure compared to fluconazole and oteseconazole. While fluconazole and oteseconazole contain additional triazole and tetrazole rings, respectively, this compound serves as a more basic scaffold for further chemical modifications. This simplicity allows for easier manipulation and functionalization in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTYBPUHHHXDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442997 | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51788-81-9 | |
| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the detection of alkyl halides, like those found in posaconazole, important during pharmaceutical development?
A1: Alkyl halides, including those present in posaconazole, are considered potentially genotoxic impurities (PGIs) []. Genotoxic substances have the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer. Regulatory agencies prioritize the detection and assessment of these substances to ensure drug safety. Therefore, sensitive analytical methods are crucial to identify and quantify trace amounts of these impurities during pharmaceutical manufacturing [].
Q2: What analytical challenges arise when trying to detect trace amounts of alkyl halides in complex mixtures like pharmaceuticals?
A2: Standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) face challenges in quantifying PGIs at the low concentrations required for pharmaceutical analysis []. The complex matrices of drug formulations can interfere with detection, and achieving the necessary sensitivity for trace analysis often necessitates advanced methodologies.
Q3: How does the research leverage Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) to overcome these challenges in the context of posaconazole?
A3: The research employed a GC-MS/MS system to specifically target and quantify three alkyl halide PGIs present in posaconazole and its intermediate []. This technique offers high sensitivity and selectivity, enabling the detection of these impurities at parts per million (ppm) levels. By carefully optimizing chromatographic conditions, including column selection (USP phase G43), and utilizing the triple quadrupole mass spectrometer's ability to isolate specific ions, the researchers achieved low limits of detection (LOD) and quantification (LOQ) for the target alkyl halides []. This approach enables accurate measurement of these impurities during routine analysis, ensuring the quality and safety of posaconazole.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

